3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(3-morpholin-4-ylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(3-morpholin-4-ylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(3-morpholin-4-ylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps:
Formation of the Thiazolidinone Ring: This step involves the reaction of a cyclohexyl ketone with a thioamide under acidic conditions to form the thiazolidinone ring.
Pyrido[1,2-a]pyrimidin-4-one Core Construction: The core structure is synthesized through a condensation reaction between a pyrimidine derivative and an appropriate aldehyde.
Final Coupling: The thiazolidinone intermediate is then coupled with the pyrido[1,2-a]pyrimidin-4-one core using a base-catalyzed reaction to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine and pyrimidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, the compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug development. Its potential interactions with biological macromolecules can be studied to understand its mechanism of action.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. It may have applications in treating diseases where its specific molecular interactions can be beneficial.
Industry
Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it a versatile compound for various industrial applications.
Mechanism of Action
The mechanism of action of 3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(3-morpholin-4-ylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to a biological response. The exact pathways involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with a similar thiazolidinone ring structure.
Pyrido[1,2-a]pyrimidines: Compounds with a similar core structure.
Morpholine Derivatives: Compounds containing the morpholine moiety.
Uniqueness
What sets 3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(3-morpholin-4-ylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one apart is its combination of these functional groups in a single molecule
Properties
Molecular Formula |
C26H33N5O3S2 |
---|---|
Molecular Weight |
527.7 g/mol |
IUPAC Name |
(5Z)-3-cyclohexyl-5-[[9-methyl-2-(3-morpholin-4-ylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H33N5O3S2/c1-18-7-5-12-30-23(18)28-22(27-10-6-11-29-13-15-34-16-14-29)20(24(30)32)17-21-25(33)31(26(35)36-21)19-8-3-2-4-9-19/h5,7,12,17,19,27H,2-4,6,8-11,13-16H2,1H3/b21-17- |
InChI Key |
QVVVVDNTNKRYPJ-FXBPSFAMSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C4CCCCC4)NCCCN5CCOCC5 |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C4CCCCC4)NCCCN5CCOCC5 |
Origin of Product |
United States |
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